molecular formula C33H25N7OS B10827744 (E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one

Cat. No.: B10827744
M. Wt: 567.7 g/mol
InChI Key: WGQWRCAZEPAXRA-GZTJUZNOSA-N
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Description

WS-898 is a potent inhibitor of the ATP-binding cassette transporter P-glycoprotein (ABCB1), which is known to play a significant role in multidrug resistance in cancer cells. This compound has shown efficacy in reversing resistance to paclitaxel in drug-resistant cell lines, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

Preparation Methods

The synthesis of WS-898 involves the creation of a triazolo[1,5-a]pyrimidine-based derivativeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

WS-898 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the triazolo[1,5-a]pyrimidine core.

    Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of WS-898 with modified functional groups .

Scientific Research Applications

WS-898 has a wide range of scientific research applications, including:

Mechanism of Action

WS-898 exerts its effects by inhibiting the efflux function of ABCB1, leading to decreased efflux and increased intracellular concentration of chemotherapeutic drugs like paclitaxel. This inhibition is achieved through direct engagement with ABCB1, as indicated by cellular thermal shift assays. Additionally, WS-898 stimulates the ATPase activity of ABCB1, which is essential for its inhibitory function .

Comparison with Similar Compounds

WS-898 is unique compared to other similar compounds due to its high efficacy and oral bioavailability. Similar compounds include:

    Verapamil: A calcium channel blocker that also inhibits ABCB1 but is less potent than WS-898.

    Zosuquidar: Another ABCB1 inhibitor, but WS-898 has shown greater potency in reversing drug resistance.

    WS-716: A triazolo[1,5-a]pyrimidine derivative similar to WS-898, but with different functional groups and slightly different inhibitory properties.

WS-898 stands out due to its higher potency and ability to overcome multidrug resistance more effectively than these similar compounds.

Properties

Molecular Formula

C33H25N7OS

Molecular Weight

567.7 g/mol

IUPAC Name

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C33H25N7OS/c1-21-18-31(40-32(34-21)38-33(39-40)42-20-30-36-27-8-4-5-9-28(27)37-30)35-26-15-13-24(14-16-26)29(41)17-11-22-10-12-23-6-2-3-7-25(23)19-22/h2-19,35H,20H2,1H3,(H,36,37)/b17-11+

InChI Key

WGQWRCAZEPAXRA-GZTJUZNOSA-N

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6

Origin of Product

United States

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